molecular formula C20H14BrN3O3 B277998 4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No. B277998
M. Wt: 424.2 g/mol
InChI Key: HGOBAWCLXUSATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood. However, it is believed to interact with specific targets in cells, leading to changes in cellular signaling pathways and gene expression. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in vitro, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

Future research on 4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide could focus on elucidating its mechanism of action and identifying its specific targets in cells. In addition, further studies could investigate its potential use as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, its potential as a fluorescent probe for detecting metal ions in biological systems could be explored further.

Synthesis Methods

The synthesis of 4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves several steps. The starting material is 2-bromo-5-nitrobenzoic acid, which is converted to 2-bromo-5-nitrobenzamide. This compound is then reacted with 2-methoxy-5-(2-aminophenyl)oxazole to yield 2-methoxy-5-[2-(2-bromo-5-nitrophenyl)hydrazinylidene]oxazole. This intermediate is further reacted with 2-aminopyridine to produce 4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide.

Scientific Research Applications

4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Product Name

4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14BrN3O3/c1-26-16-9-6-13(20-24-18-17(27-20)3-2-10-22-18)11-15(16)23-19(25)12-4-7-14(21)8-5-12/h2-11H,1H3,(H,23,25)

InChI Key

HGOBAWCLXUSATR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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